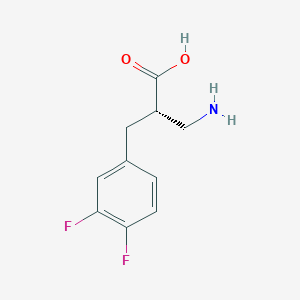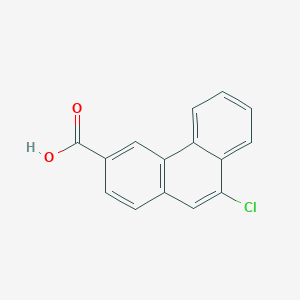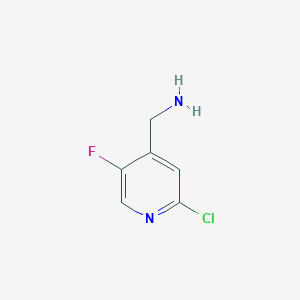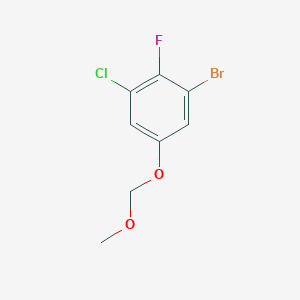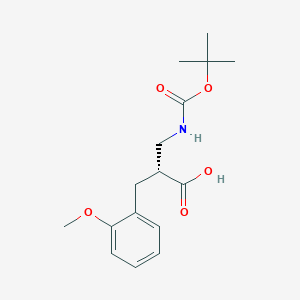![molecular formula C10H11F4N B13986376 (S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine CAS No. 1194055-89-4](/img/structure/B13986376.png)
(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine is a chiral amine compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Conversion to Amine: The alcohol is then converted to the amine through a series of reactions, including the formation of an intermediate mesylate followed by nucleophilic substitution with ammonia or an amine source.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and receptor binding assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of (S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine: The enantiomer of the compound with similar properties but different biological activity.
4-fluoro-3-(trifluoromethyl)phenylacetic acid: A structurally related compound with different functional groups and reactivity.
Trifluoromethyl phenyl sulfone: Another compound containing the trifluoromethyl group, used in different chemical reactions.
Uniqueness
(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine is unique due to its chiral nature and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1194055-89-4 |
|---|---|
Molekularformel |
C10H11F4N |
Molekulargewicht |
221.19 g/mol |
IUPAC-Name |
(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
DCPVKNOMQGBFBW-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=C(C=C1)F)C(F)(F)F)N |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



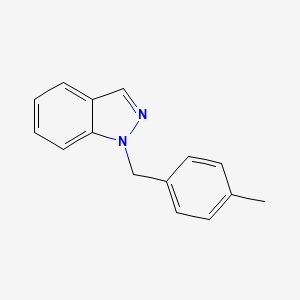
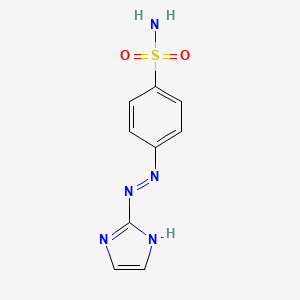

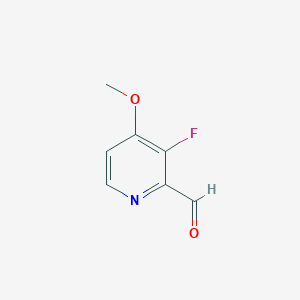
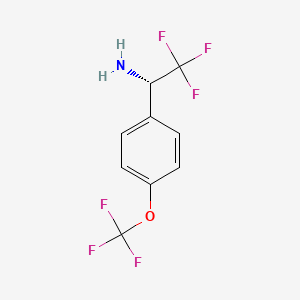
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
